molecular formula C13H13N3O4S B5659131 4-({[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate

4-({[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate

Cat. No. B5659131
M. Wt: 307.33 g/mol
InChI Key: MQIGERCRGSSSTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-({[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate involves multi-step reactions, starting from basic thiadiazole derivatives. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrates the complexity and versatility of reactions involved in creating thiadiazole derivatives, which could be extended to the synthesis of our compound of interest (Sah et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including our compound, can be characterized using various spectroscopic techniques, including FTIR, 1H NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and functional groups present in the compound, essential for understanding its chemical behavior (Viji et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, leading to the formation of complex molecules with potential biological activities. The synthesis of novel 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid exemplifies the reactivity of such compounds, highlighting their importance in developing new therapeutic agents (Noolvi et al., 2016).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and synthesis. X-ray crystallography provides insights into the molecular arrangement, which is fundamental for understanding the compound's stability and reactivity. For instance, the crystal structure of related thiadiazole compounds reveals intermolecular interactions that could influence the compound's physical properties (Yin et al., 2008).

properties

IUPAC Name

[4-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8(17)20-10-5-3-9(4-6-10)12(18)14-13-16-15-11(21-13)7-19-2/h3-6H,7H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIGERCRGSSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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